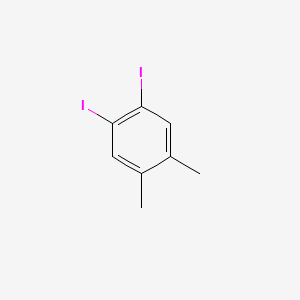

1,2-Diiodo-4,5-dimethylbenzene

Description

1,2-Diiodo-4,5-dimethylbenzene (C₈H₈I₂) is an ortho-substituted diiodobenzene derivative with methyl groups at the 4 and 5 positions. It is synthesized via iodination of o-xylene using periodic acid (H₅IO₆) in the presence of acetic acid and concentrated sulfuric acid, yielding 34% . The compound serves as a precursor in cross-coupling reactions (e.g., Sonogashira coupling) to synthesize polycyclic aromatics and functionalized materials . Its crystal structure (monoclinic, space group P2₁/n) reveals steric repulsion between iodine atoms and methyl groups, leading to distorted bond angles (C–C–I angles increased by ~3°) and a layered molecular packing arrangement .

Properties

IUPAC Name |

1,2-diiodo-4,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOHTTLTWLSPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348200 | |

| Record name | 1,2-Diiodo-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5182-67-2 | |

| Record name | 1,2-Diiodo-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diiodo-4,5-dimethyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1,2-Diiodo-4,5-dimethylbenzene can be synthesized through several methods. One common synthetic route involves the iodination of 4,5-dimethylbenzene (p-xylene) using iodine and an oxidizing agent such as nitric acid or acetic acid. The reaction typically occurs under reflux conditions to ensure complete iodination . Industrial production methods may involve similar iodination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2-Diiodo-4,5-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Major products formed from these reactions include substituted benzenes, carboxylic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Diiodo-4,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-diiodo-4,5-dimethylbenzene exerts its effects is primarily through its ability to form halogen bonds. These non-covalent interactions involve the iodine atoms interacting with electron-rich sites on other molecules, leading to the formation of stable complexes. This property is exploited in various applications, including the design of supramolecular structures and the stabilization of reactive intermediates in chemical reactions .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Diiodo-Substituted Benzenes

- Steric Effects : Methyl groups in this compound induce steric repulsion, elongating the aromatic ring along the axis bisecting the iodine atoms. In contrast, methoxy groups in 1,2-diiodo-4,5-dimethoxybenzene enable I···O interactions, leading to more complex molecular packing .

- Crystallinity : The diiodo-dimethyl derivative forms hexagonal close-packed layers with optimized dipole-dipole interactions, while dimethoxy analogs require adjustments for I···O contacts .

Table 2: Reactivity in Cross-Coupling Reactions

- Halogen Reactivity : Iodo substituents in this compound exhibit higher reactivity in cross-coupling reactions compared to bromo analogs (e.g., 1,2-dibromo-4,5-dimethylbenzene) due to weaker C–I bonds .

- Steric Hindrance : Methyl groups marginally reduce reactivity in coupling reactions compared to unsubstituted diiodobenzenes, as observed in lower yields (54% vs. ~70% for simpler substrates) .

Table 3: Physical and Hazard Profiles

- Solubility : The diiodo-dimethyl derivative’s solubility in organic solvents (e.g., THF) is comparable to bromo analogs but lower than dioctyloxy derivatives due to hydrophobic alkyl chains .

- Safety : Diiodo compounds generally pose respiratory and skin hazards, whereas dibromo analogs have additional aquatic toxicity risks .

Biological Activity

1,2-Diiodo-4,5-dimethylbenzene (C8H8I2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound features two iodine atoms attached to a benzene ring that also contains two methyl groups. The molecular structure contributes to its unique physical and chemical properties, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to form halogen bonds with electron-rich sites on biomolecules. These non-covalent interactions facilitate the formation of stable complexes that can modulate various biochemical pathways.

Key Mechanisms:

- Charge Transfer Interactions : The compound can stabilize triplet excitons through intermolecular donor-acceptor interactions. This stabilization impacts cellular signaling and metabolic pathways.

- Phosphorescence Modulation : It has been shown to affect phosphorescence and thermally activated delayed fluorescence (TADF) pathways, enhancing the efficiency of light emission in certain conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against various pathogens.

- Anticancer Potential : There is ongoing research into its derivatives for potential use in cancer therapies. The compound's ability to interact with cellular components may influence tumor growth and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cellular Effects :

-

Animal Models :

- Research involving animal models indicated varying effects based on dosage. Low concentrations were found to enhance certain biochemical activities while maintaining safety profiles.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.